![molecular formula C17H21NO3 B1219193 3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid](/img/structure/B1219193.png)
3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Scientific Research Applications
Analgesic Activity
- A study by Bocheva et al. (2006) explored the analgesic activity of substituted N‐pyrrolylcarboxylic acids, which showed comparable or superior effects to metamizole in nociception tests on rats, indicating potential applications in pain management (Bocheva, Bijev, & Nankov, 2006).
Antioxidant and Anti-inflammatory Properties
- Research by Subudhi and Sahoo (2011) synthesized novel compounds including analogs of 3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid, finding significant antioxidant and anti-inflammatory activities, suggesting its use in treating related disorders (Subudhi & Sahoo, 2011).
Renewable Building Block in Material Science
- A 2017 study by Trejo-Machin et al. highlighted the use of phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, as a renewable building block for the synthesis of polybenzoxazine, demonstrating its potential in sustainable material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Antibacterial and Antifungal Applications
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including 3-(4-Hydroxyphenyl)propanoic acid derivatives, for potential medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Phytochemical Research
- Youn et al. (2016) isolated new pyrrole alkaloids, including derivatives of 3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid from the fruits of Lycium chinense, contributing to the field of natural product chemistry and potential pharmacological applications (Youn et al., 2016).
Electrochemical Applications
- Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, resulting in the production of 3-(methoxyphenyl)propanoic acids, which could have implications in synthetic chemistry (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
properties
Product Name |
3-[5-(4-Methoxyphenyl)-1-propyl-2-pyrrolyl]propanoic acid |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-propylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-12-18-14(7-11-17(19)20)6-10-16(18)13-4-8-15(21-2)9-5-13/h4-6,8-10H,3,7,11-12H2,1-2H3,(H,19,20) |
InChI Key |
KLCKOWUTOXPCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=C1C2=CC=C(C=C2)OC)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



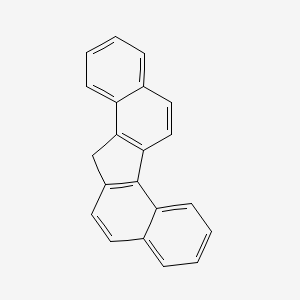
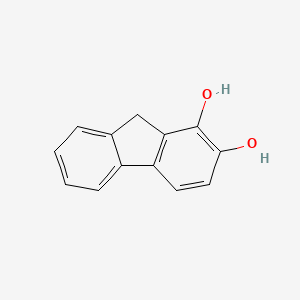
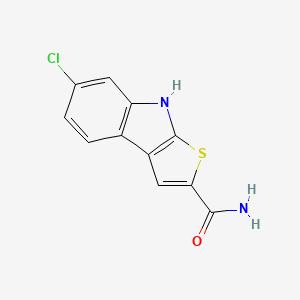
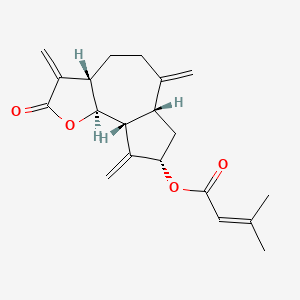
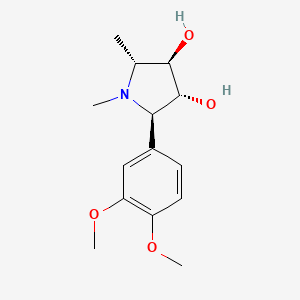

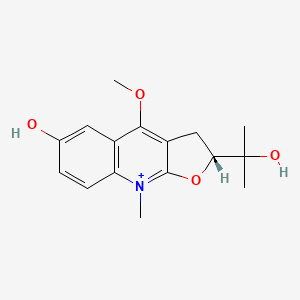
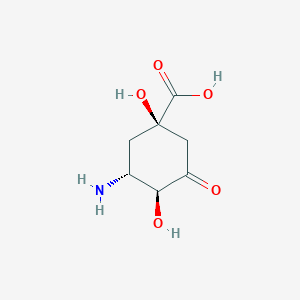
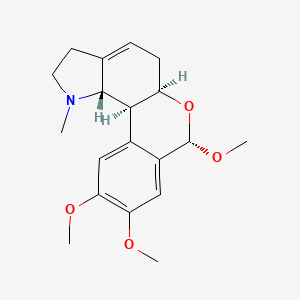
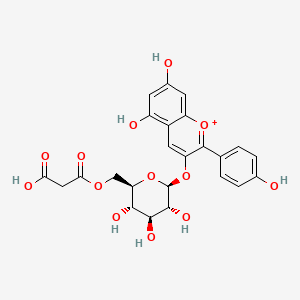
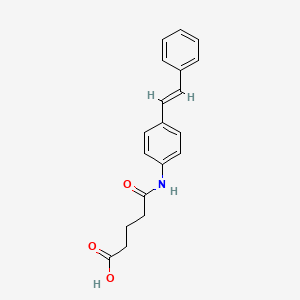
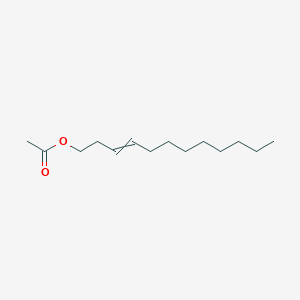
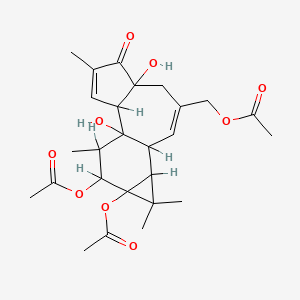
![N-[4-(4-morpholinylazo)phenyl]acetamide](/img/structure/B1219135.png)